Ribose-5-phosphate Barium Salt Hydrate
Description
Significance of Ribose-5-phosphate (B1218738) within Fundamental Biochemical Pathways
Ribose-5-phosphate (R5P) is a pivotal intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route that runs parallel to glycolysis. wikipedia.orgmicrobenotes.com The PPP is responsible for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), a reducing agent essential for biosynthetic reactions and for protecting cells against oxidative stress. nih.govtaylorandfrancis.com R5P itself is the direct precursor for the synthesis of nucleotides, the building blocks of DNA and RNA. microbenotes.comwikipedia.org
Furthermore, R5P is utilized in the synthesis of the amino acid histidine and is a key component in the formation of coenzymes such as ATP, FAD, and NAD. The reversible nature of the non-oxidative phase of the PPP allows for the conversion of R5P into other sugar phosphates that can enter the glycolytic pathway, demonstrating its integration within central carbon metabolism. khanacademy.org
Academic Context and Historical Perspectives on the Study of Ribose-5-phosphate
The elucidation of the pentose phosphate pathway and the role of its intermediates, including Ribose-5-phosphate, was a significant achievement in biochemistry during the mid-20th century. The groundbreaking work of scientists like Otto Warburg, Frank Dickens, and Bernard Horecker was instrumental in piecing together this complex pathway. wikipedia.org Their research, often involving isotopic labeling studies, revealed the metabolic fate of glucose and the importance of the PPP in anabolic processes.
The discovery and characterization of enzymes such as ribose-5-phosphate isomerase, which interconverts ribose-5-phosphate and ribulose-5-phosphate, were critical milestones. wikipedia.org These foundational studies provided the framework for our current understanding of nucleotide biosynthesis and the cellular response to oxidative stress. The availability of stable intermediates like Ribose-5-phosphate barium salt was essential for these in vitro reconstructions of metabolic pathways.
Role of Barium Salt Form in Research Applications and Biochemical Stability
In the laboratory setting, the stability of biochemical reagents is paramount for reproducible and accurate experimental outcomes. Ribose-5-phosphate in its free acid form is prone to degradation. medchemexpress.com The barium salt of Ribose-5-phosphate, however, is a stable, solid compound that can be accurately weighed and stored for extended periods. glpbio.com
The use of the barium salt allows for the controlled release of Ribose-5-phosphate in solution. The barium ions can be precipitated out of solution, typically by the addition of a sulfate (B86663) salt, leaving the biologically active Ribose-5-phosphate for use in enzymatic assays and other biochemical studies. stellarscientific.comstellarscientific.com This stability and ease of use have made Ribose-5-phosphate barium salt a standard and invaluable reagent in biochemical and metabolic research. chemimpex.com
Structure
2D Structure
Properties
Molecular Formula |
C5H9BaO8P |
|---|---|
Molecular Weight |
365.42 g/mol |
IUPAC Name |
barium(2+);[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C5H11O8P.Ba/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7;/h2-8H,1H2,(H2,9,10,11);/q;+2/p-2/t2-,3-,4-,5?;/m1./s1 |
InChI Key |
VNFDCDZWBYRPMC-QHEAFLAXSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for Ribose 5 Phosphate Barium Salt Hydrate
Chemo-Enzymatic Synthesis Routes of Ribose-5-phosphate (B1218738)
Chemo-enzymatic approaches to Ribose-5-phosphate (R5P) synthesis leverage the specificity of enzymes combined with chemical steps to achieve efficient production. A common strategy involves the enzymatic phosphorylation of D-ribose. This process is catalyzed by the enzyme ribokinase, which facilitates the transfer of a phosphate (B84403) group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to the C5 hydroxyl group of ribose.
The enzymatic conversion of D-ribose to R5P can be integrated into multi-enzyme cascade reactions for the synthesis of valuable biomolecules like nicotinamide (B372718) mononucleotide (NMN). In such cascades, D-ribose is first converted to R5P by ribokinase. Subsequently, other enzymes act on R5P to produce the desired final product. This method highlights the utility of R5P as a key intermediate in biotechnological production.
Another chemo-enzymatic strategy could involve a chemical synthesis of a ribose precursor, which is then subjected to enzymatic phosphorylation. For instance, a protected ribose derivative could be synthesized chemically, followed by deprotection and enzymatic phosphorylation to yield R5P. This approach allows for greater control over the starting material and can be advantageous for isotopic labeling or other modifications.
Chemical Degradation Pathways Leading to Ribose-5-phosphate and Subsequent Barium Salt Formation
Chemical degradation provides an alternative route to R5P, often by breaking down more complex biomolecules. A notable example is the acid-catalyzed hydrolysis of purine (B94841) nucleoside triphosphates, such as ATP or guanosine (B1672433) triphosphate (GTP). This method involves the cleavage of the glycosidic bond between the purine base and the ribose sugar, as well as the hydrolysis of the triphosphate chain, to yield R5P.
Research has shown that the hydrolysis of ATP using hydrochloric acid can produce R5P with high yields. The optimization of reaction conditions, such as acid concentration and reaction time, is crucial to maximize the yield of R5P while minimizing the degradation of the product. For instance, hydrolysis of ATP with 1M HCl has been reported to yield up to 90% of R5P.
The following table summarizes the yield of Ribose-5-phosphate from various starting nucleotides under different acidic conditions:
| Starting Nucleotide | HCl Concentration | Reaction Time (minutes) | Yield of R5P (%) |
|---|---|---|---|
| ATP | 1M | 25 | 90 |
| ATP | 1M | 50 | 82 |
| ATP | 2M | 25 | 80 |
| ATP | 2M | 50 | 50 |
| GTP | 1M | 25 | 88 |
| AMP | 1M | 60 | 95 |
Another degradation pathway involves the hydrolysis of ribonucleic acid (RNA). This can be achieved through enzymatic digestion using nucleases to break down the RNA into its constituent ribonucleotides, followed by the isolation and further hydrolysis of the purine nucleotides to yield R5P.
Once R5P is synthesized through either chemo-enzymatic or degradation pathways, the barium salt is typically formed by reacting the acidic solution of R5P with a soluble barium salt, such as barium chloride or barium hydroxide, under controlled pH conditions.
Optimization of Barium Salt Precipitation and Crystallization for Research Purity
The precipitation of Ribose-5-phosphate as its barium salt is a critical step for its isolation and purification. The process generally involves the addition of a soluble barium salt to a solution containing R5P. The low solubility of the barium salt of R5P in certain solvents facilitates its precipitation.
Key parameters to optimize for achieving high purity include:
pH: The pH of the solution significantly influences the charge state of the phosphate group and thus the solubility of the barium salt. Careful adjustment of the pH is necessary to ensure complete precipitation.
Solvent System: The choice of solvent and anti-solvent is crucial. The precipitation is often carried out in an aqueous solution, followed by the addition of a miscible organic solvent, such as ethanol (B145695) or acetone, to reduce the solubility of the barium salt and promote precipitation.
Temperature: Temperature affects the solubility of the salt and the kinetics of crystal growth. Controlled cooling can be employed to promote the formation of well-defined crystals, which are easier to filter and wash, leading to a purer product.
Stirring: The rate of stirring during the addition of the precipitating agent and during the crystallization process can influence the particle size and morphology of the precipitate, which in turn affects its purity.
Crystallization of the Ribose-5-phosphate Barium Salt Hydrate (B1144303) from the precipitation mixture is essential for obtaining a product of research-grade purity. The process aims to form a well-ordered crystal lattice, which excludes impurities. Slow crystallization, achieved by gradual cooling or slow evaporation of the solvent, is generally preferred to obtain larger and purer crystals.
Isolation and Purification Techniques for Ribose-5-phosphate Barium Salt Hydrate
Following precipitation and crystallization, the solid this compound is isolated from the mother liquor. Standard laboratory techniques are employed for this purpose:
Filtration: The crystalline precipitate is typically collected by vacuum filtration. The choice of filter medium is important to ensure efficient separation without loss of the product.
Washing: The isolated solid is washed to remove residual soluble impurities from the mother liquor. The wash solvent should be one in which the barium salt is sparingly soluble to prevent product loss. A common practice is to wash with cold water, followed by an organic solvent like ethanol or ether to facilitate drying.
Drying: The purified salt is dried to remove any residual solvent. This can be done under vacuum at a controlled temperature to prevent degradation of the compound. The final product is a white to light yellow powder.
The purity of the final product can be assessed using various analytical techniques, including:
Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities.
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity.
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any impurities.
Elemental Analysis: To confirm the empirical formula of the barium salt hydrate.
The following table outlines the typical purification and analysis workflow:
| Step | Technique | Purpose |
|---|---|---|
| 1 | Precipitation | Initial isolation of the barium salt from the reaction mixture. |
| 2 | Crystallization | Enhancement of purity by forming a crystalline solid. |
| 3 | Filtration | Separation of the solid product from the liquid phase. |
| 4 | Washing | Removal of soluble impurities from the surface of the crystals. |
| 5 | Drying | Removal of residual solvents. |
| 6 | Analytical Testing (TLC, HPLC, etc.) | Assessment of the final purity and confirmation of identity. |
Through the careful application and optimization of these synthesis, precipitation, and purification strategies, this compound of high purity suitable for research applications can be reliably produced.
Structural Elucidation and Conformational Analysis of Ribose 5 Phosphate Barium Salt Hydrate
Advanced Spectroscopic Characterization of the Barium Salt and Hydrate (B1144303) Forms
Spectroscopic analysis is crucial for confirming the identity and elucidating the structural features of Ribose-5-phosphate (B1218738) Barium Salt Hydrate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, the local environment of specific atoms, and the influence of the barium cation and water of hydration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to characterize the ribose sugar moiety. In an aqueous solution, ribose-5-phosphate exists as a mixture of α- and β-anomers in the furanose (five-membered ring) form. The signals corresponding to the protons (H1 to H5') and carbons (C1 to C5) of these anomers can be resolved and assigned. The presence of the barium ion typically does not cause major shifts in the ¹H and ¹³C spectra compared to other salt forms, as its interaction is primarily with the phosphate (B84403) group. However, subtle changes in chemical shifts or coupling constants can indicate conformational preferences induced by the cation.
³¹P NMR spectroscopy is particularly informative for studying the phosphate group. The spectrum typically shows a single resonance, indicating a chemically equivalent environment for the phosphorus atom. The chemical shift and coupling constants (e.g., ³JP-H5') can provide insights into the rotational freedom around the C5-O5 bond and the local electronic environment, which is directly influenced by coordination with the Ba²⁺ ion and hydrogen bonding with water molecules.
Infrared (IR) Spectroscopy: The IR spectrum of Ribose-5-phosphate Barium Salt Hydrate displays characteristic absorption bands corresponding to its functional groups. The presence of water of hydration is confirmed by a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations. Key vibrations of the phosphate group are observed in the 1200-900 cm⁻¹ range. Specifically, strong bands around 1100-1000 cm⁻¹ are assigned to the symmetric and asymmetric stretching vibrations of the P-O bonds within the [PO₄]²⁻ group coordinated to the barium ion. O-P-O bending vibrations appear at lower frequencies, typically between 600-500 cm⁻¹. The presence of the barium ion influences the exact position and shape of these phosphate bands due to the strong ionic interaction.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the ribose-5-phosphate anion. Techniques like Electrospray Ionization (ESI) can detect the [M-H]⁻ ion at m/z corresponding to the anionic mass of ribose-5-phosphate. Tandem MS (MS/MS) experiments can be used to fragment the parent ion, providing structural information based on the observed fragmentation pattern, such as the characteristic loss of the phosphate group.
| Spectroscopic Technique | Observed Feature | Structural Interpretation |
|---|---|---|
| ¹H & ¹³C NMR | Signals for α and β anomers of the ribose ring | Confirms the furanose structure of the sugar moiety in solution. |
| ³¹P NMR | Resonance for the phosphate group | Provides information on the chemical environment of the phosphorus atom and its interaction with the Ba²⁺ ion. |
| Infrared (IR) Spectroscopy | Broad O-H stretch (3500-3200 cm⁻¹); P-O stretches (1100-1000 cm⁻¹) | Confirms the presence of water of hydration and characterizes the phosphate group coordinated to barium. |
| Mass Spectrometry (ESI-MS) | Detection of the ribose-5-phosphate anion | Confirms the molecular mass of the organic component. |
X-ray Crystallographic Analysis of this compound in Crystalline States
The crystal structure of Ribose-5-phosphate Barium Salt was determined by Sven Furberg and Arvid Mostad. amanote.commindat.orgmindat.org Their work provides a detailed three-dimensional model of the compound. The analysis reveals the coordination sphere of the barium ion, showing its direct interaction with the oxygen atoms of the phosphate group. Furthermore, the structure elucidates the role of water molecules, which participate in an extensive network of hydrogen bonds, bridging the barium ions and the ribose-5-phosphate molecules, thereby stabilizing the entire crystal lattice. The ribose moiety is found in its furanose ring conformation, and the crystallographic data specifies its precise pucker and stereochemistry in the solid state.
While the specific crystallographic data is detailed in the original publication, analysis of related barium phosphate compounds shows that barium typically exhibits a high coordination number, interacting with multiple oxygen atoms from both phosphate and water molecules. desy.de This extensive coordination is a defining feature of the crystal structure.
| Crystallographic Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
| Atomic Coordinates | The precise position of each atom (Ba, P, O, C, H) in the unit cell. |
| Coordination Environment | Details of the Ba²⁺ ion's interaction with phosphate oxygens and water molecules. |
| Hydrogen Bonding Network | Describes the interactions involving water of hydration that stabilize the crystal structure. |
Solution-State Conformational Studies of Ribose-5-phosphate in the Presence of Barium Ions
In aqueous solution, ribose-5-phosphate is conformationally flexible. The furanose ring can adopt various puckered conformations, typically described as an equilibrium between C2'-endo and C3'-endo forms. Furthermore, rotation is possible around the C4'-C5' and C5'-O5 bonds, affecting the orientation of the phosphate group relative to the sugar ring.
The presence of barium ions can influence this conformational equilibrium. The large, divalent Ba²⁺ cation forms a strong, primarily electrostatic interaction with the negatively charged phosphate group. glpbio.com This interaction can restrict the conformational freedom of the C5' side chain. By tethering the phosphate group, the barium ion may shift the conformational equilibrium of the furanose ring to favor a specific pucker that minimizes steric hindrance.
Advanced NMR techniques, such as the measurement of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments, are used to study these conformational preferences. Changes in these parameters upon the addition of Ba²⁺ ions can be correlated with specific changes in the sugar pucker and the preferred orientation around the glycosidic bond. While metal ions are known to stabilize the structure of larger nucleic acids by neutralizing phosphate charge, their effect on a small, flexible molecule like ribose-5-phosphate is more localized, primarily influencing the conformation in the vicinity of the phosphate group.
Theoretical and Computational Modeling of Ribose-5-phosphate Barium Interactions
Theoretical and computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are powerful tools for investigating the interaction between the barium ion and ribose-5-phosphate at an electronic level. These models can provide insights that are complementary to experimental data.
Computational models can be used to calculate the geometry of the Ba²⁺-(Ribose-5-phosphate) complex, predicting the most stable coordination arrangement. These calculations typically show the barium ion interacting directly with one or more of the non-esterified oxygen atoms of the phosphate group. The models can also determine the binding energy, quantifying the strength of the barium-phosphate interaction.
Furthermore, these studies can explore the potential for the barium ion to form chelate structures by coordinating not only with the phosphate oxygens but also with one of the nearby hydroxyl groups of the ribose ring, such as the O4' hydroxyl. DFT calculations can elucidate the electronic nature of the interaction, confirming its predominantly ionic character, which arises from the electrostatic attraction between the positive Ba²⁺ ion and the negative charge on the phosphate group. Molecular dynamics simulations can extend these models to study the behavior of the complex in a simulated aqueous environment, providing insights into the role of solvent molecules in mediating the ion-sugar phosphate interaction.
Ribose 5 Phosphate in Cellular Metabolic Flux and Regulatory Mechanisms
Integration of Ribose-5-phosphate (B1218738) into the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Flux Dynamics
The Pentose Phosphate Pathway is a major metabolic route for glucose catabolism that runs parallel to glycolysis. creative-proteomics.com It consists of two distinct branches: the oxidative and the non-oxidative phase. wikipedia.org Ribose-5-phosphate is intimately integrated into the flux dynamics of both phases, allowing the cell to adapt to varying metabolic needs. nih.gov
Oxidative Phase: This phase is considered unidirectional and involves the conversion of glucose-6-phosphate into ribulose-5-phosphate. This process generates two molecules of NADPH, a critical reductant for biosynthetic processes and for combating oxidative stress. nih.govnih.gov Ribulose-5-phosphate is then readily isomerized to ribose-5-phosphate by the enzyme ribose-5-phosphate isomerase. wikipedia.org
Non-oxidative Phase: This phase consists of a series of reversible reactions that interconvert pentose phosphates with intermediates of glycolysis, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. nih.gov The key enzymes in this phase are transketolase and transaldolase. nih.gov The reversibility of this branch allows the metabolic flux to be highly flexible. Depending on the cell's requirements, R5P can either be siphoned off for biosynthesis or converted back into glycolytic intermediates. nih.gov
The dynamic interplay between the oxidative and non-oxidative branches determines the fate of glucose-6-phosphate and the production rate of R5P and NADPH. Metabolic flux analysis using techniques like 13C-labeling has elucidated several operational modes of the PPP:
Nucleotide Production Mode: When the demand for R5P for nucleotide synthesis is high, the oxidative phase is active, and the resulting ribulose-5-phosphate is converted to R5P.
NADPH Production Mode (Pentose Overflow): If the cell's primary need is NADPH, glucose-6-phosphate is processed through the oxidative phase. The resulting R5P is then channeled by the non-oxidative phase back into glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate), which can be re-isomerized to glucose-6-phosphate to produce more NADPH. nih.gov
Energy Generation Mode: R5P can be converted into fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then enter the glycolytic pathway to generate ATP. reddit.com
Quantitative flux analysis in hepatocytes has shown that while the net flux through the non-oxidative steps of the PPP can be small, the bidirectional fluxes are often large, highlighting the dynamic and reversible nature of these interconversions. portlandpress.com
Regulation of Ribose-5-phosphate Levels and Its Impact on Nucleotide and Coenzyme Biosynthesis
The cellular concentration of R5P is a critical determinant for the rate of biosynthesis for nucleotides (purines and pyrimidines) and coenzymes like NAD+ and NADP+. nih.gov The synthesis of these essential molecules begins with the activation of R5P to 5-phosphoribosyl-1-pyrophosphate (PRPP), a reaction catalyzed by PRPP synthetase. wikipedia.org PRPP then serves as the ribose foundation upon which the purine (B94841) and pyrimidine (B1678525) rings are built in their respective de novo synthesis pathways. wikipedia.orgnih.gov
Research has demonstrated a direct and quantitative relationship between the intracellular levels of R5P and the rate of nucleotide production. A study using a human hepatoma cell line (HepG2) provided compelling evidence for this link. As the concentration of glucose in the culture medium was increased, there was a corresponding rise in cellular R5P content, which directly correlated with an exponential increase in the rate of de novo purine synthesis.
| Glucose Concentration (mmol/L) | Cellular R5P Content (nmol/g protein) | Rate of de novo Purine Synthesis (dpm/mg protein/h) |
|---|---|---|
| 0 | 107 ± 31 | 55 |
| 10 | 311 ± 57 | 8,204 |
This table illustrates the dramatic effect of glucose availability on the intracellular concentration of Ribose-5-phosphate (R5P) and the subsequent rate of purine nucleotide biosynthesis. A nearly 3-fold increase in R5P content led to a 149-fold increase in purine synthesis, highlighting that R5P concentration is a key regulatory factor. Data sourced from a study on human hepatoma cells. nih.gov
This dependency underscores that under physiological conditions, the availability of R5P can be a rate-limiting factor for nucleotide synthesis. nih.gov This regulatory nexus is crucial, especially in rapidly proliferating cells, such as cancer cells, which exhibit an upregulated production of R5P to meet the high demand for RNA and DNA synthesis. wikipedia.org
Beyond nucleotides, R5P is also a precursor for coenzyme biosynthesis. The PRPP derived from R5P is essential for the synthesis of pyridine (B92270) nucleotide cofactors NAD and NADP, which are vital for redox reactions throughout cellular metabolism. nih.gov
Allosteric and Post-Translational Control of Ribose-5-phosphate Generating/Consuming Enzymes
The flux through the PPP and the resulting concentration of R5P are finely tuned by the regulation of the enzymes that generate and consume it. This control occurs through allosteric regulation (where a molecule binds to an enzyme at a site other than the active site to inhibit or activate it) and post-translational modifications (the chemical modification of a protein after its synthesis).
Allosteric Regulation:
Glucose-6-Phosphate Dehydrogenase (G6PD): This is the rate-limiting enzyme of the oxidative PPP. Its activity is potently inhibited by its product, NADPH. When NADPH levels are high, it binds to G6PD and allosterically inhibits it, thus reducing the flux into the PPP and decreasing the production of both NADPH and R5P. This feedback mechanism ensures that the production of these metabolites is matched to cellular demand.
PRPP Synthetase: This enzyme, which consumes R5P to make PRPP, is subject to feedback inhibition by purine and pyrimidine nucleotides, such as AMP and GMP. This ensures that the rate of nucleotide synthesis is downregulated when the end-products are abundant. nih.gov
Post-Translational Control: Recent research has uncovered novel regulatory mechanisms involving post-translational modifications of PPP enzymes.
Ribose-5-Phosphate Isomerase A (RPIA): In response to viral RNA during an infection, the antiviral effector Protein Kinase RNA-activated (PKR) has been shown to phosphorylate and inhibit RPIA. eur.nl RPIA catalyzes the interconversion of ribulose-5-phosphate to R5P. wikipedia.org This inhibition specifically curtails the production of R5P for nucleotide biosynthesis, thereby suppressing viral replication which is dependent on the host's nucleic acid building blocks. This action is distinct from PKR's established role in gene expression and depends on its kinase activity. eur.nl
Transaldolase (TAL): Post-translational modification of transaldolase has been linked to certain disease states, suggesting that its activity can be modulated by cellular signaling pathways, which in turn affects the recycling of pentose phosphates. portlandpress.com
| Enzyme | Reaction Catalyzed | Regulatory Mechanism | Effector Molecule/Modification |
|---|---|---|---|
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Glucose-6-P → 6-Phosphoglucono-δ-lactone | Allosteric Inhibition | NADPH |
| Ribose-5-Phosphate Isomerase A (RPIA) | Ribulose-5-P ↔ Ribose-5-P | Post-Translational Inhibition | Phosphorylation by PKR |
| Transketolase (TKT) | Xylulose-5-P + Ribose-5-P ↔ Sedoheptulose-7-P + Glyceraldehyde-3-P | Cofactor-dependent | Thiamine Pyrophosphate (TPP) |
| PRPP Synthetase | Ribose-5-P + ATP → PRPP + AMP | Allosteric Inhibition | Purine/Pyrimidine Nucleotides (e.g., AMP, GMP) |
This table summarizes the primary enzymes involved in the production and initial consumption of Ribose-5-phosphate (R5P) and their known regulatory controls. The balance of their activities dictates the cellular availability of R5P for various biosynthetic pathways.
Metabolic Interconnections of Ribose-5-phosphate Beyond the Pentose Phosphate Pathway
The metabolic role of R5P extends beyond its direct involvement in the PPP and nucleotide synthesis. Through its conversion to PRPP and its links to glycolytic intermediates, R5P serves as a crucial bridge to amino acid metabolism and other biosynthetic pathways.
Amino Acid Biosynthesis: R5P is an essential precursor for the synthesis of the amino acids histidine and tryptophan. The biosynthesis of both amino acids utilizes PRPP, which is derived directly from R5P. nih.gov
Histidine: The synthesis of histidine begins with the condensation of ATP and PRPP, a reaction catalyzed by ATP-phosphoribosyl transferase. nih.gov The pathway is metabolically linked to purine synthesis, as an intermediate, AICAR, is released during histidine synthesis and funneled into the de novo purine pathway. nih.gov
Tryptophan: The synthesis of the indole (B1671886) ring of tryptophan also requires PRPP. The enzyme N′-(5′-phosphoribosyl)-anthranilate (PRA) isomerase (TrpF), which is involved in tryptophan biosynthesis, catalyzes a reaction analogous to that of the ProFAR isomerase (HisA) in the histidine pathway, highlighting an evolutionary link between these metabolic routes. embopress.orgresearchgate.net
Connection to Glycolysis: The non-oxidative branch of the PPP provides a direct link between pentose and hexose (B10828440) metabolism. When the cellular demand for R5P is low, but NADPH is still required, the non-oxidative enzymes transketolase and transaldolase can convert excess R5P into the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. wikipedia.org This allows the carbon skeletons of pentoses to be recycled back into the central carbon metabolism for energy production or other biosynthetic purposes. Conversely, when R5P is needed but the oxidative phase is less active, these same enzymes can run in reverse to synthesize R5P from glycolytic intermediates. droracle.ai This bidirectional connection ensures that the cell can maintain carbon homeostasis and adapt its metabolic output to a wide range of physiological conditions. nih.gov
Enzymatic Catalysis and Mechanistic Investigations Involving Ribose 5 Phosphate Barium Salt Hydrate
Ribose-5-phosphate (B1218738) Isomerase (Rpi) Family: Structural and Mechanistic Diversity (RpiA and RpiB)
Ribose-5-phosphate isomerase (Rpi; EC 5.3.1.6) is a crucial enzyme that catalyzes the reversible isomerization of D-ribose-5-phosphate (R5P) to D-ribulose-5-phosphate (Ru5P). nih.govwikipedia.org This reaction is a key step in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle. nih.govproteopedia.org Two distinct, evolutionarily unrelated families of Rpi have been identified, RpiA and RpiB, which catalyze the same reaction but possess different structures and catalytic mechanisms. nih.govnih.govnih.gov
RpiA: This form is ubiquitous across all domains of life, including bacteria, plants, and animals. nih.govnih.gov RpiA enzymes typically function as homodimers or homotetramers. nih.gov The structure of RpiA features an α/β-barrel fold, with the active site located in a cleft that can undergo conformational changes upon substrate binding. wikipedia.orgnih.gov The proposed catalytic mechanism for RpiA involves an acid-base catalysis, proceeding through a high-energy enediolate intermediate. nih.govresearchgate.net
RpiB: Initially thought to be less common, RpiB is found predominantly in bacteria and some pathogenic fungi and protozoans. proteopedia.orgnih.gov Unlike RpiA, RpiB is not present in humans, making it a potential target for antimicrobial drug development. proteopedia.orgmedtigo.com RpiB enzymes are structurally unrelated to RpiA and belong to the LacAB_rpiB superfamily. nih.gov They typically form dimeric or tetrameric structures with an open (α,β) Rossman fold, which is common for nucleotide-binding proteins. nih.gov The catalytic mechanism of RpiB also proceeds via an enediolate intermediate but utilizes a different set of catalytic residues, notably a highly reactive cysteine residue in the active site. nih.govebi.ac.uk
The structural and mechanistic differences between RpiA and RpiB are significant, reflecting convergent evolution to catalyze the same essential biochemical reaction. nih.govnih.gov
Kinetic studies of Ribose-5-phosphate isomerases from various organisms have been conducted to understand their efficiency and substrate affinity. The Michaelis-Menten constant (Km), which indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, is a key parameter in these characterizations. A lower Km value generally signifies a higher affinity of the enzyme for its substrate.
For the enzyme from Trypanosoma cruzi (TcRpiB), the Km values for the forward and reverse reactions have been determined. portlandpress.com The enzyme catalyzes the reversible isomerization with a Km of 4.0 mM for Ribose-5-phosphate (R5P) and 1.4 mM for Ribulose-5-phosphate (Ru5P). portlandpress.com In studies of spinach RPI, phosphate was identified as a competitive inhibitor with a Ki of 7.9 mM. researchgate.net
Table 1: Kinetic Parameters of Ribose-5-phosphate Isomerases
| Enzyme Source | Isoform | Substrate | Km (mM) | Reference |
|---|---|---|---|---|
| Trypanosoma cruzi | RpiB | Ribose-5-phosphate | 4.0 | portlandpress.com |
| Trypanosoma cruzi | RpiB | Ribulose-5-phosphate | 1.4 | portlandpress.com |
These kinetic data are crucial for understanding the metabolic flux through the pentose phosphate pathway and for the development of specific enzyme inhibitors.
The identification of catalytic residues in the active sites of RpiA and RpiB has been achieved through a combination of sequence alignment, structural analysis, and site-directed mutagenesis studies. nih.govresearchgate.net
In Escherichia coli RpiA, conserved residues Asp87 and Lys100 have been identified as critical for catalysis. researchgate.net Site-directed mutagenesis studies on spinach RPI, where these residues correspond to Asp87 and Lys100, demonstrated their importance. Mutating these residues to alanine (B10760859) (D87A and K100A) resulted in a drastic reduction of the catalytic rate (kcat) to 0.0012% and 0.074% of the wild-type enzyme, respectively, confirming their catalytic role. researchgate.net
For the RpiB family, the mechanism involves different key residues. In E. coli RpiB, a cysteine residue (Cys66) acts as the catalytic base, abstracting a proton from R5P, while an aspartate residue (Asp9) primes the cysteine. ebi.ac.uk Other residues like His99 and His134 are proposed to act as an acid and a base, respectively, to facilitate the opening of the ribose furanose ring. ebi.ac.uk
Table 2: Key Active Site Residues in Ribose-5-phosphate Isomerases
| Enzyme Family | Organism | Residue | Proposed Role | Reference |
|---|---|---|---|---|
| RpiA | Spinach | Asp87 | Catalysis | researchgate.net |
| RpiA | Spinach | Lys100 | Catalysis | researchgate.net |
| RpiB | E. coli | Cys66 | Catalytic Base (Isomerization) | ebi.ac.uk |
| RpiB | E. coli | Asp9 | Activates Cys66 | ebi.ac.uk |
| RpiB | E. coli | His99 | General Acid (Ring Opening) | ebi.ac.uk |
| RpiB | E. coli | His134 | General Base (Ring Opening) | ebi.ac.uk |
These studies highlight the distinct catalytic strategies employed by the two unrelated Rpi families to achieve the same chemical transformation.
X-ray crystallography has been an invaluable tool for elucidating the three-dimensional structures of Rpi enzymes, providing detailed insights into their active sites and mechanisms of substrate and inhibitor binding.
The crystal structure of E. coli RpiA has been solved to a high resolution, both in its apo form and in complex with the inhibitor arabinose-5-phosphate. nih.gov These structures revealed that the active site is located in a cleft between two domains and that the enzyme undergoes a conformational change, closing the cleft upon inhibitor binding. nih.gov The inhibitor binds in the same location as the substrate, interacting with highly conserved residues. nih.gov
Similarly, crystal structures of RpiB from Mycobacterium tuberculosis have been determined in complex with inhibitors designed to mimic the enediolate intermediate of the reaction, such as 4-phospho-D-erythronohydroxamic acid. nih.gov These structures have allowed for the assignment of roles to active site residues and have provided a framework for understanding the enzyme's reaction mechanism. nih.gov The structure of RpiB from Coccidioides immitis showed a bound phosphate ion in the active site, revealing how the phosphate moiety of the substrate is recognized and stabilized, primarily by a single lysine (B10760008) residue (Lys148) and serine residues. nih.gov
Table 3: Selected PDB Entries for Ribose-5-phosphate Isomerase Structures
| Enzyme | Organism | PDB Code | Description | Resolution (Å) | Reference |
|---|---|---|---|---|---|
| RpiA | E. coli | 1O8B | Apo enzyme | 1.50 | nih.gov |
| RpiA | E. coli | 1OQX | Complex with Arabinose-5-phosphate | 1.25 | nih.gov |
| RpiB | M. tuberculosis | 1U3F | Complex with 4-phospho-D-erythronohydroxamic acid | 2.10 | nih.gov |
| RpiB | C. immitis | 3Q4E | Phosphate-bound structure | 1.80 | nih.gov |
These structural studies are fundamental for the rational design of potent and specific inhibitors targeting these enzymes.
Phosphopentomutase and Related Enzymes: Catalytic Mechanisms and Substrate Specificity
Phosphopentomutase (PPM; EC 5.4.2.7) is an enzyme that catalyzes the reversible interconversion of α-D-ribose-5-phosphate and α-D-ribose-1-phosphate. nih.govwikipedia.org This reaction provides a crucial link between the pentose phosphate pathway and nucleotide metabolism. nih.gov Bacterial PPMs are members of the alkaline phosphatase superfamily. nih.govosti.gov
The catalytic mechanism of PPM from Bacillus cereus has been investigated through structural and biochemical studies. nih.gov Unlike other phosphomutases that often employ an intramolecular phosphoryl transfer (a "ping-pong" mechanism), B. cereus PPM utilizes an intermolecular transfer mechanism. This was confirmed by isotope relay assays. nih.gov The mechanism involves the phosphorylation of an active site residue, Threonine-85, which is enhanced by the activator α-D-glucose-1,6-bisphosphate. nih.gov The enzyme requires a divalent metal ion, such as Mn2+, for turnover. nih.gov
Regarding substrate specificity, PPMs act on pentose phosphates. Besides the primary reaction with ribose phosphates, the enzyme is also known as phosphodeoxyribomutase, indicating its activity on deoxyribose phosphates as well, converting 2-deoxy-D-ribose-1-phosphate to 2-deoxy-D-ribose-5-phosphate. wikipedia.orgebi.ac.uk
Ribose-5-phosphate as a Substrate in Other Phosphate Transfer Reactions
Beyond its role in the isomerase and mutase reactions, Ribose-5-phosphate is a critical substrate for the enzyme ribose-phosphate diphosphokinase (also known as phosphoribosyl pyrophosphate synthetase). This enzyme catalyzes the transfer of a pyrophosphoryl group from ATP to the C1 position of Ribose-5-phosphate, forming phosphoribosyl pyrophosphate (PRPP). wikipedia.org
This reaction is a key phosphate transfer event and is a vital step in several metabolic pathways:
De Novo Nucleotide Biosynthesis: PRPP is the activated form of ribose used for the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides. The entire purine ring system is built upon a PRPP scaffold. wikipedia.org
Nucleotide Salvage Pathways: In salvage pathways, pre-formed bases are attached to PRPP by phosphoribosyltransferases to regenerate nucleotides. wikipedia.org
Histidine Biosynthesis: PRPP is also a precursor for the biosynthesis of the amino acid histidine. wikipedia.org
The formation of PRPP from Ribose-5-phosphate is a highly regulated and essentially irreversible step, committing the pentose phosphate to these anabolic pathways.
Development and Characterization of Inhibitors for Ribose-5-phosphate Converting Enzymes
The enzymes that utilize Ribose-5-phosphate, particularly Ribose-5-phosphate isomerase B (RpiB), have become attractive targets for drug development. This is because RpiB is essential for certain pathogens like Mycobacterium tuberculosis and Trypanosoma cruzi but is absent in humans. researchgate.netmedtigo.com
Researchers have focused on designing competitive inhibitors that mimic the structure of the substrate or the high-energy enediolate intermediate of the isomerization reaction. nih.gov
4-Phospho-D-erythronohydroxamic acid (4PEH): This compound was designed as an intermediate mimic and found to be an effective inhibitor of M. tuberculosis RpiB with a Km of 57 µM. nih.gov
5-Phospho-D-ribonate: This molecule, an oxidation product of R5P, was identified as the most potent competitive inhibitor of a Rpi enzyme reported to date, with a Ki value of 9 µM for M. tuberculosis RpiB. It also showed specificity, being a less effective inhibitor of E. coli RpiB. slu.se
D-Allose 6-phosphate and D-Allulose 6-phosphate derivatives: Analogues of these 6-carbon sugar phosphates have also been synthesized and tested as inhibitors of RpiB, leveraging the enzyme's secondary allose 6-phosphate isomerase activity. slu.se
The characterization of these inhibitors involves kinetic evaluation to determine their potency (Ki values) and mode of inhibition (e.g., competitive). slu.se X-ray crystallography of enzyme-inhibitor complexes provides structural information that guides the design of new, more potent, and selective compounds. nih.gov The development of such inhibitors holds therapeutic promise for treating diseases caused by pathogens that rely on the RpiB enzyme. medtigo.com
Advanced Analytical Methodologies for Ribose 5 Phosphate Barium Salt Hydrate in Research
High-Resolution Chromatography and Mass Spectrometry for Ribose-5-phosphate (B1218738) Quantification in in vitro Systems
High-resolution chromatography coupled with mass spectrometry (MS) has become the gold standard for the sensitive and specific quantification of R5P in complex biological matrices. wikipedia.org These methods are crucial for studying enzymatic reactions and metabolic pathways in in vitro systems, such as cell lysates and reconstituted enzymatic assays.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely applied technique for the analysis of intracellular metabolites, offering high specificity and sensitivity. nih.govsigmaaldrich.com For sugar phosphates like R5P, which are highly polar, specialized chromatographic techniques are required. Ion-pair reversed-phase liquid chromatography is a common approach, where a reagent is added to the mobile phase to form a less polar ion pair with the analyte, thereby enhancing its retention on a C18 column. nih.gov Another effective technique is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the separation of polar compounds.
A significant challenge in R5P analysis is its separation from other pentose (B10789219) phosphate (B84403) isomers, such as Ribulose-5-phosphate (Ru5P) and Xylulose-5-phosphate (Xu5P), which have identical masses. researchgate.net High-resolution chromatographic methods are essential to resolve these structural isomers before they enter the mass spectrometer. researchgate.net While some methods can separate R5P, the complete separation of Ru5P and Xu5P often remains challenging. researchgate.net
Detection is typically performed using a tandem mass spectrometer, such as a triple quadrupole, operating in multiple reaction monitoring (MRM) mode. nih.gov This technique provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for R5P. High-resolution mass spectrometry (HRMS) offers the advantage of high resolving power, enabling the separation of ions with very close mass-to-charge ratios and ensuring accurate spectral analysis, which is particularly beneficial in complex sample matrices. nih.gov
Table 1: Comparison of LC-MS/MS Methods for Ribose-5-phosphate Quantification This table is interactive. Users can sort columns and filter data.
| Feature | Ion-Pair Reversed-Phase LC-MS/MS | HILIC-MS/MS |
| Principle | Increases retention of polar analytes on non-polar stationary phases via an ion-pairing agent. | Separation based on partitioning between a hydrophilic stationary phase and a partially aqueous mobile phase. |
| Advantages | Compatible with standard C18 columns; good for separating some sugar phosphate isomers. springernature.com | Excellent for highly polar compounds; avoids the use of ion-pairing reagents which can suppress MS signal. |
| Challenges | Ion-pairing reagents can cause ion suppression in the MS source and require long equilibration times. springernature.com | Can be sensitive to matrix effects; requires careful method development for robust separation. |
| Typical Application | Quantification of PPP intermediates in cell extracts and blood spots. nih.govvedantu.com | Targeted metabolomics of central carbon metabolism, including sugar phosphates. |
Isotopic Tracing Techniques (e.g., ¹³C-NMR, ³²P-labeling) for Ribose-5-phosphate Metabolic Flux Analysis
Isotopic tracing is a powerful technique to delineate metabolic pathways and quantify the flow, or flux, of metabolites through them. Stable isotopes, such as ¹³C, are introduced into a biological system, and their incorporation into downstream metabolites, including R5P, is monitored.
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone method for studying the pentose phosphate pathway. sielc.com In a typical experiment, cells are cultured with a ¹³C-labeled glucose tracer, such as [1,2-¹³C₂]glucose or [U-¹³C₆]glucose. nih.govvedantu.com As the labeled glucose is metabolized, the ¹³C atoms are incorporated into the intermediates of the PPP, including R5P. The specific pattern of ¹³C labeling (mass isotopomer distribution) in R5P and other metabolites is then measured, usually by MS or Nuclear Magnetic Resonance (NMR) spectroscopy. sielc.com
By analyzing these labeling patterns with computational models, researchers can calculate the relative and absolute fluxes through different branches of the PPP. nih.govsielc.com For instance, the use of [1,2-¹³C₂]glucose allows for the distinction between glucose metabolism through glycolysis versus the PPP. nih.gov This approach has been used to demonstrate shifts in PPP flux, such as a reversal of the non-oxidative PPP net flux from R5P biosynthesis towards glycolysis under certain cellular conditions. vedantu.com
While ¹³C is used to trace the carbon backbone, radioactive isotopes like ³²P can be used to trace the phosphate group. wikipedia.org Cells can be metabolically labeled by incubation with [³²P]orthophosphate, which gets incorporated into the cellular ATP pool. wikipedia.org This labeled ATP is then used by kinases to phosphorylate various molecules, allowing for the tracing of phosphate-containing compounds. The preparation of ³²P-labeled R5P has been described, enabling its use as a tracer in enzymatic and metabolic studies. nih.govnus.edu.sg
Table 2: Common Isotopic Tracers for Ribose-5-phosphate Flux Analysis This table is interactive. Users can sort columns and filter data.
| Isotopic Tracer | Analytical Technique | Information Gained | Research Application |
| [1,2-¹³C₂]glucose | GC-MS or LC-MS | Distinguishes between glycolytic and PPP flux. nih.gov | Quantifying the contribution of the PPP to NADPH production and R5P synthesis. nih.gov |
| [U-¹³C₆]glucose | GC-MS or LC-MS | Traces the fate of all six glucose carbons through metabolic pathways. | Comprehensive flux analysis of central carbon metabolism. vedantu.com |
| [³²P]Orthophosphate | Autoradiography, Scintillation Counting | Traces the phosphate moiety in phosphorylation reactions. | Studying the kinetics of enzymes that utilize or produce R5P. nih.gov |
Spectrophotometric and Fluorometric Assays for Ribose-5-phosphate Detection in Enzymatic Studies
Spectrophotometric and fluorometric assays are widely used for the kinetic characterization of enzymes that produce or consume R5P. These assays are typically continuous and rely on coupling the enzymatic reaction of interest to one or more subsequent reactions that result in a change in absorbance or fluorescence.
A common strategy for spectrophotometric assays is to couple the reaction to the oxidation or reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or its phosphate derivative (NADP⁺/NADPH), as the change in absorbance at 340 nm can be readily monitored. nih.gov For example, the activity of an enzyme that produces R5P can be measured by coupling its formation to subsequent reactions in the PPP that lead to the reduction of NADP⁺. Conversely, the consumption of R5P can be linked to the oxidation of NADH. nih.gov
One specific spectrophotometric method for R5P involves a three-stage enzymatic conversion where R5P is first converted to ribose-1-phosphate, then to adenosine (B11128), and finally to inosine (B1671953). nih.gov The conversion of adenosine to inosine is accompanied by a change in absorbance at 265 nm, allowing for the quantification of the initial R5P. nih.gov
Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. A fluorometric assay for ADP-ribose pyrophosphatrase, an enzyme that produces R5P and AMP from ADP-ribose, utilizes a fluorescent analog, 1,N⁶-etheno ADP-ribose. nih.gov The hydrolysis of this substrate is coupled to dephosphorylation, producing the highly fluorescent 1,N⁶-etheno adenosine, which can be measured to determine enzyme activity. nih.gov
It is important to note that the purity of reagents, including R5P itself, is critical for the accuracy of these assays, as contaminants like heavy metals can inhibit the coupling enzymes. nih.gov
Electrophoretic and Capillary Electrophoretic Methods for Ribose-5-phosphate and Its Derivatives
Electrophoretic methods, particularly capillary electrophoresis (CE), are powerful techniques for the separation of highly polar and charged molecules like sugar phosphates. nih.govnih.gov CE offers high separation efficiency, short analysis times, and requires only small sample volumes.
CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. This makes it an excellent technique for separating phosphorylated compounds, which are negatively charged at neutral or basic pH. A successful separation of several monophosphorylated sugars, including ribose-5-phosphate, has been achieved using CE with an uncoated fused-silica capillary. nih.gov
For detection, CE can be coupled with various detectors. Indirect photometric detection is one option, where a chromophoric or fluorophoric substance is added to the background electrolyte. nih.gov The analyte displaces these molecules, causing a decrease in the signal that is proportional to the analyte's concentration. nih.gov
More powerfully, CE can be directly coupled to mass spectrometry (CE-MS). nih.govnih.gov This combination leverages the high separation efficiency of CE with the high selectivity and sensitivity of MS. CE-MS has been successfully used to identify and quantify a range of phosphorylated compounds from biological samples, including intermediates of the pentose phosphate pathway. nih.gov The technique is particularly adept at separating isomers, a key challenge in R5P analysis. nih.gov For instance, CE-MS methods have been developed that can separate sugar phosphate regioisomers, such as hexose-6-phosphate and hexose-1-phosphate. nih.gov
Ribose 5 Phosphate Barium Salt Hydrate As a Biochemical Probe and Research Reagent
Utilization as a Defined Substrate for Enzyme Characterization and Assay Development
Ribose-5-phosphate (B1218738) barium salt is widely employed as a defined substrate for the identification, characterization, and kinetic analysis of several key enzymes involved in pentose (B10789219) metabolism. sigmaaldrich.com Its stability in solid form makes it a reliable reagent for preparing standardized solutions for enzyme assays. chemimpex.com
One of the primary uses of R5P is in the study of Ribose-5-phosphate isomerase (Rpi) , an enzyme that catalyzes the reversible interconversion of D-ribose-5-phosphate and D-ribulose-5-phosphate. wikipedia.orgnih.gov By providing a known concentration of R5P as the starting substrate, researchers can monitor the rate of product formation (D-ribulose-5-phosphate) to determine key enzymatic parameters.
Key Enzymes Characterized Using R5P Substrate:
| Enzyme | Catalyzed Reaction | Research Application |
|---|---|---|
| Ribose-5-phosphate isomerase (Rpi) | D-ribose-5-phosphate ⇌ D-ribulose-5-phosphate | Determining kinetic constants (Km, kcat), studying inhibitor effects, and characterizing enzyme variants from different organisms. wikipedia.orgnih.gov |
| Phosphopentomutase | D-ribose-5-phosphate ⇌ D-ribose-1-phosphate | Investigating the mechanism of intramolecular phosphate (B84403) transfer. sigmaaldrich.com |
| Ribose-phosphate diphosphokinase (PRPS) | D-ribose-5-phosphate + ATP → Phosphoribosyl pyrophosphate (PRPP) + AMP | Assaying the activity of PRPS, which is crucial for nucleotide biosynthesis and salvage pathways. wikipedia.org |
| Ribose-5-phosphatase | D-ribose-5-phosphate + H₂O → D-ribose + Phosphate | Characterizing the hydrolytic activity of specific phosphatases, such as the one identified in sugarcane. researchgate.net |
In a study on sugarcane ribose-5-phosphatase, the barium salt of R5P was used to determine the enzyme's optimal pH and its Michaelis constant (Km), which was found to be 2.5 x 10⁻³ M. researchgate.net Similarly, research on a novel Ribose-5-phosphate isomerase B (RpiB) used R5P to determine kinetic parameters like Km and kcat, which are essential for understanding the enzyme's efficiency. nih.gov The use of a stable, high-purity substrate like the barium salt hydrate (B1144303) is critical for the accuracy and reproducibility of such kinetic data.
Applications in the Study of Non-Enzymatic Glycation Processes
Non-enzymatic glycation, or the Maillard reaction, is the chemical reaction between a reducing sugar and the amine group of a protein. nih.gov This process can lead to the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathologies of diabetes and aging. nih.gov Ribose-5-phosphate is a particularly potent glycating agent, with reaction rates approximately 100 times faster than that of glucose, due to the higher proportion of its reactive, open-chain form. nih.gov
Researchers utilize R5P to study the mechanisms and consequences of glycation on protein structure and function in a controlled, in vitro setting. A notable study investigated the glycation of bovine heart cytochrome c by R5P. nih.gov The findings demonstrated that this modification had significant functional consequences.
Research Findings on Cytochrome c Glycation by R5P:
| Parameter | Observation | Implication |
|---|---|---|
| Rate of Glycation | A significant portion of cytochrome c was modified after just 2 hours of incubation with 10 mM R5P at 37°C. nih.gov | Highlights the high reactivity of R5P as a glycating agent. |
| Sites of Glycation | Trypsin fragmentation studies identified preferential glycation at lysines 72, 87, and 88. nih.gov | These sites are part of a cationic patch crucial for protein-protein and protein-membrane interactions. |
| Electron Transfer Activity | R5P-glycated cytochrome c showed a 60% decrease in its ability to transfer electrons to cytochrome oxidase. nih.gov | Demonstrates that glycation can severely impair the function of respiratory chain proteins. |
| Membrane Affinity | The affinity of modified cytochrome c for cardiolipin-containing liposomes was significantly reduced. nih.gov | Suggests glycation can disrupt the cellular localization and interactions of proteins. |
Another study on the glycation of ribonuclease A found that while the rate of AGE formation initially increased with ribose concentration, concentrations above 0.15 M paradoxically slowed the kinetics. nih.gov This suggested that ribose could inhibit the conversion of early Amadori products to late-stage AGEs, an observation that facilitates the isolation of reactive intermediates for further study. nih.gov These studies underscore the value of R5P as a tool to probe the rapid and detrimental effects of protein glycation.
Development of Ribose-5-phosphate Analogs for Mechanistic Biological Probing
Modifying the structure of Ribose-5-phosphate and related nucleotides allows for the creation of chemical analogs that serve as powerful probes for studying biological systems. These analogs can act as specific agonists, antagonists, or inhibitors, helping to elucidate the function and structure of target proteins like receptors and enzymes.
For instance, research into ligands for the P2Y₁ receptor, an important therapeutic target, has involved the synthesis of analogs based on a ribose-phosphate scaffold. nih.gov In one study, structural modifications were made to the ribose ring of N⁶-methyl-2′-deoxyadenosine-3′,5′-bisphosphate. nih.gov By replacing the flexible ribose moiety with more rigid carbocyclic structures, researchers could probe the conformational requirements for receptor binding and activation.
Examples of Ribose-Modified Analogs for P2Y₁ Receptor Probing:
| Analog Type | Modification | Biological Activity | Mechanistic Insight |
|---|---|---|---|
| (N)-Methanocarba Analog | The ribose ring was replaced with a rigid bicyclic system locking it in the (N)-conformation. | Potent antagonist (IC₅₀ = 51.6 nM for the 2-chloro-N⁶-methyl derivative). nih.gov | Indicated that the (N)-conformation of the ribose ring is favored for recognition at the P2Y₁ receptor. nih.gov |
| (S)-Methanocarba Analog | The ribose ring was locked in the (S)-conformation. | Weaker activity compared to the (N)-isomer. nih.gov | Molecular modeling suggested a poor fit in the receptor binding domain, explaining the lower activity. nih.gov |
| Anhydrohexitol Analog | The furanose ring was replaced with a six-membered anhydrohexitol ring. | Displayed micromolar potency as either agonists or antagonists depending on other substitutions. nih.gov | Showed that significant modification of the ribose core is tolerated while retaining receptor interaction. |
Similarly, analogs of intermediates in the Rpi-catalyzed reaction have been designed to act as competitive inhibitors. researchgate.net Derivatives of D-allose 6-phosphate and D-allulose 6-phosphate were synthesized as mimics of a postulated high-energy intermediate, providing tools to study the enzyme's catalytic mechanism. researchgate.net
Use in Reconstituted Metabolic Pathways and Synthetic Biology Systems
Ribose-5-phosphate is a central hub in metabolism, linking the pentose phosphate pathway (PPP) with the biosynthesis of nucleotides, coenzymes (like NAD and FAD), and the amino acids histidine and tryptophan. wikipedia.orgnih.gov This central role makes R5P an indispensable component for researchers working on reconstituting metabolic pathways in vitro and for engineering novel pathways in the field of synthetic biology.
In reconstituted systems, researchers aim to build a multi-enzyme pathway outside of a living cell to study its function in isolation. The addition of Ribose-5-phosphate barium salt can be used to supply a key precursor to test the functionality of downstream enzymes in a nucleotide biosynthesis pathway, for example. chemicalbook.com
In synthetic biology, R5P is a key metabolite for engineering microorganisms to produce valuable compounds. The intracellular concentration of R5P can be a rate-limiting factor for the synthesis of products that derive from it. By understanding and engineering the pathways that produce and consume R5P, bioengineers can optimize metabolic fluxes toward a desired product. For example, the production of purine (B94841) nucleotides can be enhanced by increasing the supply of R5P, the precursor to phosphoribosyl pyrophosphate (PRPP). wikipedia.org The stringent response in E. coli, a survival mechanism, involves the reprogramming of metabolism where R5P appears to be a key link between nucleotide and amino acid synthesis, making it a critical node for metabolic engineering efforts. nih.gov
The stability and purity of the barium salt hydrate make it a reliable standard and reagent for these complex applications, ensuring that experiments begin with a precisely known quantity of this crucial metabolic intermediate. chemimpex.com
Emerging Research Avenues and Future Directions in Ribose 5 Phosphate Barium Salt Hydrate Studies
Integration of Multi-Omics Data for Comprehensive Ribose-5-phosphate (B1218738) Pathway Analysis
The pentose (B10789219) phosphate (B84403) pathway is a central hub of cellular metabolism, and understanding its regulation requires a holistic approach. creative-proteomics.com The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—is providing unprecedented insight into the intricate network of reactions involving Ribose-5-phosphate.
Multi-omics analyses enable researchers to construct comprehensive models of metabolic fluxes and regulatory networks. mdpi.com For instance, a trans-omic analysis in C2C12 myotubes combined metabolome, transcriptome, and phosphoproteome data to reveal that high-frequency electrical stimulation leads to an upregulation of the pentose phosphate pathway. nih.gov This integrated approach identified significant increases in PPP metabolites, including Ribose-5-phosphate, and linked this activation to reactive oxygen species (ROS)-dependent signaling. nih.gov
Similarly, multi-omics studies in tissue-resident macrophages have highlighted the preferential activation of the PPP to meet the demands associated with their function, such as clearing dead cells (efferocytosis). nih.gov These studies demonstrate that by combining different omics layers, a more complete picture of metabolic adaptation can be achieved, which is often not possible with a single approach. mdpi.com Future research will likely leverage these integrated strategies to map the dynamic changes in the R5P pathway in response to various physiological and pathological conditions, with Ribose-5-phosphate Barium Salt Hydrate (B1144303) serving as a key standard and substrate for these sensitive analytical platforms.
Table 1: Key Findings from Multi-Omics Studies of the Pentose Phosphate Pathway
| Study Focus | Key Omics Data Integrated | Major Finding Related to PPP/R5P | Reference |
|---|---|---|---|
| Muscle Cell Stimulation | Metabolome, Transcriptome, Phosphoproteome | Revealed ROS-dependent activation of the PPP, with increased levels of R5P after high-frequency stimulation. | nih.gov |
| Thymic Macrophages | Transcriptomics, Proteomics, Metabolomics | The PPP is preferentially activated to cope with the oxidative stress associated with efferocytosis. | nih.gov |
| Cotton Plant Defense | Transcriptomics, Metabolomics | Silencing of the GhSTZ gene relieved repression of key genes in the PPP, enhancing defense responses. | mdpi.com |
Computational Biology and in silico Simulations of Ribose-5-phosphate Metabolism and Enzyme Interactions
Computational biology and in silico modeling provide powerful tools to simulate the complex dynamics of metabolic pathways and enzyme-substrate interactions. These approaches are becoming indispensable for studying the enzymes that produce and consume Ribose-5-phosphate, such as Ribose-5-phosphate isomerase (Rpi). nih.govnih.gov
Recent computational studies have focused on understanding the impact of mutations in the RPIA gene, which can lead to Rpi deficiency, the world's rarest known metabolic disorder. wikipedia.orgtandfonline.com By using modeling and docking methods, researchers can predict how specific amino acid substitutions alter the binding of Ribose-5-phosphate to the RPIA enzyme, thereby affecting its catalytic function. tandfonline.com These simulations provide insights into the molecular pathology of the disease that are difficult to obtain through experimental methods alone. tandfonline.com
Furthermore, machine learning algorithms are being employed to develop predictive systems for diagnosing metabolic disorders like Rpi deficiency. ajsuccr.org By training models on patient data, these systems can identify patterns and predict the likelihood of the disease with high accuracy. ajsuccr.org Future in silico research will likely focus on building dynamic models of the entire pentose phosphate pathway to predict metabolic reprogramming in diseases like cancer and to identify potential drug targets.
Advancements in Microfluidic and High-Throughput Screening for Ribose-5-phosphate Modulators
The discovery of novel therapeutic agents often relies on screening large libraries of small molecules to find compounds that can modulate the activity of a specific enzyme or pathway. stanford.edu High-throughput screening (HTS) platforms are essential for this process, and advancements in automation and microfluidics are accelerating the pace of discovery for modulators of Ribose-5-phosphate metabolism.
A notable example is the development of an HTS assay to identify inhibitors of glucose-6-phosphate dehydrogenase-6-phosphogluconolactonase, a key bifunctional enzyme in the PPP of the malaria parasite Plasmodium falciparum. nih.gov This screen successfully identified several small-molecule inhibitors, demonstrating the feasibility of targeting the parasite's PPP as a novel antimalarial strategy. nih.gov
Future screening efforts will benefit from microfluidic technologies, which allow for the miniaturization of assays, reducing reagent consumption and enabling the screening of even larger and more diverse compound libraries. These platforms can be adapted to target various enzymes that interact with R5P, such as Ribose-5-phosphate isomerase or phosphoribosyl pyrophosphate (PRPP) synthetase. wikipedia.orgnih.gov The use of high-purity substrates like Ribose-5-phosphate Barium Salt Hydrate is critical for the accuracy and reproducibility of these sensitive HTS assays. nih.govmdpi.com
Table 2: Examples of High-Throughput Screening Libraries
| Library Name | Number of Compounds (Approx.) | Screening Target Example | Reference |
|---|---|---|---|
| ChemBridge DiverSet | ~50,000 | P. falciparum GluPho | nih.gov |
| LOPAC Library | ~1,280 | P. falciparum GluPho | nih.gov |
| Spectrum Collection | ~2,000 | P. falciparum GluPho | nih.gov |
Novel Roles and Unexplored Biochemical Functions of Ribose-5-phosphate and Its Barium Salt
While the central role of Ribose-5-phosphate in nucleotide synthesis and NADPH production is well-established, emerging research is uncovering novel functions and connections to disease states. wikipedia.orgfishersci.ca These studies are expanding our understanding of the broader physiological importance of R5P metabolism.
One of the most significant recent findings is the link between R5P metabolism and antibiotic susceptibility in bacteria like Escherichia coli. nih.govasm.org Research has shown that disruptions in the pentose phosphate pathway that lead to an accumulation of intracellular R5P can significantly increase the bacteria's susceptibility to killing by various antibiotics. nih.gov This suggests that targeting R5P metabolism could be a promising strategy for developing adjuvants that enhance the efficacy of existing antibiotics. asm.org
Imbalances in R5P levels have also been implicated in other human diseases. wikipedia.org For example, many cancers and tumors exhibit upregulated R5P production to support the increased synthesis of RNA and DNA required for rapid cell proliferation. wikipedia.org Conversely, conditions like gout have been linked to an overproduction of purines stemming from excess R5P being converted into PRPP. wikipedia.org The use of this compound as a research tool is crucial for exploring these unexplored biochemical functions and their therapeutic implications. chemimpex.com
Q & A
Basic Research Questions
Q. How should aqueous solutions of Ribose-5-phosphate Barium Salt Hydrate be prepared for enzymatic assays?
- Methodological Answer : Dissolve 10.5 mg of the barium salt trihydrate in 100 mL of distilled water to achieve a standardized solution for enzymatic studies. Ensure complete dissolution by vortexing or gentle heating (≤37°C) to avoid degradation. This protocol is critical for maintaining stoichiometric consistency in reactions involving phosphatases or isomerases .
- Key Consideration : Residual barium ions may interfere with phosphate-sensitive assays. Centrifugation or filtration (0.22 µm) is recommended to remove insoluble particulates.
Q. What analytical methods are recommended for assessing the purity of this compound?
- Methodological Answer :
- Enzymatic Conversion : Treat the compound with bromine to oxidize contaminants (e.g., ribulose-5-phosphate) to 6-phosphogluconate, followed by enzymatic conversion to ribose-5-phosphate. Measure liberated inorganic phosphate via colorimetric assays (e.g., molybdate blue method) .
- Chromatography : Use anion-exchange chromatography (e.g., DEAE-cellulose) with UV detection at 260 nm to resolve ribose-5-phosphate from co-eluting sugar phosphates. Purity is confirmed if the increment of liberated phosphate matches theoretical stoichiometry .
Advanced Research Questions
Q. How can discrepancies in phosphate quantification arise when using this compound in multi-enzyme systems?
- Methodological Answer :
- Source of Contradiction : Barium ions may precipitate sulfate or carbonate ions in buffer systems, altering free phosphate availability. For example, in studies combining ribose-5-phosphate isomerase and transketolase, residual barium can inhibit enzyme activity or skew spectrophotometric readings .
- Resolution : Replace barium salts with sodium salts (e.g., sodium ribose-5-phosphate) in kinetic assays. Alternatively, chelate barium ions using EDTA (1–5 mM) post-dissolution, ensuring compatibility with downstream enzymes .
Q. What experimental design considerations are critical when comparing barium and sodium salt forms in pentose phosphate pathway studies?
- Methodological Answer :
- Solubility Differences : Barium salts exhibit lower solubility in aqueous buffers compared to sodium salts. Precipitates may form in high-ionic-strength solutions, requiring adjustments to buffer composition (e.g.,改用 ammonium acetate) .
- Enzyme Specificity : Certain enzymes, like ribulose-5-phosphate kinase, show reduced activity with barium salts due to cation-enzyme interactions. Validate salt compatibility via pilot assays measuring reaction linearity over time .
Q. How can isotopic labeling of this compound optimize tracing studies in metabolic flux analysis?
- Methodological Answer :
- Labeling Strategy : Use uniformly ¹³C-labeled ribose-5-phosphate barium salt to track carbon flux in the oxidative pentose phosphate pathway. Prepare labeled substrates via enzymatic phosphorylation of ¹³C-ribose, followed by barium precipitation to isolate the phosphate ester .
- Analytical Validation : Confirm isotopic enrichment using LC-MS/MS with selected reaction monitoring (SRM) for ribose-5-phosphate (m/z 229→97 transition). Account for barium-related ion suppression by prior chelation or desalting .
Data Interpretation and Contradiction Management
Q. Why might enzymatic activity assays with this compound yield inconsistent results across replicates?
- Methodological Answer :
- Common Pitfalls : Variability in barium salt hydration states (trihydrate vs. anhydrous) can lead to molarity errors. Confirm hydration status via thermogravimetric analysis (TGA) or Karl Fischer titration .
- Mitigation : Standardize stock solutions using enzymatic endpoint assays (e.g., coupling to NADPH production via glucose-6-phosphate dehydrogenase) to verify active ribose-5-phosphate concentration .
Q. How does the presence of metal impurities in this compound impact NMR-based structural studies?
- Methodological Answer :
- Artifact Source : Trace barium or sulfate ions can broaden NMR peaks or cause paramagnetic shifts. For ¹H-NMR analysis, pretreat samples with Chelex-100 resin to remove divalent cations .
- Validation : Compare spectra with sodium salt controls. Peaks for anomeric protons (δ 5.2–5.4 ppm) should remain sharp and consistent between preparations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
